molecular formula C16H18N2O3 B1384994 N-(5-Amino-2-methoxyphenyl)-3-ethoxybenzamide CAS No. 1020055-95-1

N-(5-Amino-2-methoxyphenyl)-3-ethoxybenzamide

Cat. No.: B1384994
CAS No.: 1020055-95-1
M. Wt: 286.33 g/mol
InChI Key: UAOMOVNVRSMGOR-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methoxyphenyl)-3-ethoxybenzamide is an organic compound with potential applications in various scientific fields. It is characterized by the presence of an amino group, a methoxy group, and an ethoxybenzamide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-methoxyphenyl)-3-ethoxybenzamide typically involves the reaction of 5-amino-2-methoxyphenol with 3-ethoxybenzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methoxyphenyl)-3-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Regeneration of the amino group.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(5-Amino-2-methoxyphenyl)-3-ethoxybenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe for studying enzyme-substrate interactions.

    Medicine: It has potential as a lead compound for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methoxyphenyl)-3-ethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Amino-2-methoxyphenyl)-2-pyrrolidin-1-ylacetamide
  • N-(5-Amino-2-methoxyphenyl)-2-piperidin-1-ylacetamide
  • N-(5-Amino-2-methoxyphenyl)-2-(4-methoxyphenyl)acetamide

Uniqueness

N-(5-Amino-2-methoxyphenyl)-3-ethoxybenzamide is unique due to the presence of the ethoxybenzamide moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and potential as a research tool.

Properties

IUPAC Name

N-(5-amino-2-methoxyphenyl)-3-ethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-3-21-13-6-4-5-11(9-13)16(19)18-14-10-12(17)7-8-15(14)20-2/h4-10H,3,17H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAOMOVNVRSMGOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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